![molecular formula C22H21N3O3S B2496227 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 899742-33-7](/img/structure/B2496227.png)
2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds with significant biological and chemical interest due to their complex structure and potential pharmacological activities. This class of compounds, including pyrimidine derivatives, has been explored for various applications, including antitumor, antimicrobial, and antiviral activities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired complex structure. A concise synthesis approach for related compounds involves palladium-catalyzed carbonylation, Wittig reactions, and subsequent functional group transformations (Gangjee et al., 2002).
Molecular Structure Analysis
Crystallographic studies on similar molecules reveal that they exhibit a folded conformation about certain atomic connections, with intramolecular hydrogen bonding stabilizing this conformation. Such detailed structural analyses help understand the compound's molecular geometry and potential interaction sites (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological macromolecules, influenced by their functional groups. For instance, the thioacetamide bridge and the substituted pyrimidine ring play critical roles in the biological activity of these molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and functional groups.
Chemical Properties Analysis
Chemical properties, including reactivity with acids, bases, and other organic compounds, are defined by the molecular framework and substituents. Studies have shown that modifications on the pyrimidine ring, such as alkylation, significantly influence the compound's inhibitory potency and biological activity (Gangjee et al., 2007).
Applications De Recherche Scientifique
Crystal Structures and Synthesis
Synthesis and Crystal Structures of Pyrimidinylsulfanyl Acetamides : Research into compounds structurally related to "2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide" often involves detailed synthetic routes and crystallographic analysis to understand their molecular conformation and potential interactions with biological targets. Studies such as those by Subasri et al. (2017) on the crystal structures of N-substituted 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded molecular conformations, indicative of potential biological activity through specific spatial arrangements (Subasri et al., 2017).
Potential Antitumor and Antifolate Agents
Antifolate and Antitumor Properties : Compounds bearing the pyrimidinylsulfanyl motif are investigated for their antifolate properties, which play a crucial role in inhibiting enzymes essential for nucleotide synthesis in cancer cells. Gangjee et al. (2007) synthesized classical and nonclassical analogues of pyrrolo[2,3-d]pyrimidines, demonstrating significant dihydrofolate reductase (DHFR) inhibition and antitumor activity, highlighting the therapeutic potential of such molecules in oncology (Gangjee et al., 2007).
Enzyme Inhibition for Therapeutic Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : The exploration of dual inhibitors, such as those targeting both thymidylate synthase (TS) and DHFR, offers a promising avenue for cancer treatment due to the critical role of these enzymes in DNA synthesis. Gangjee et al. (2008) reported on the potency of such inhibitors, suggesting a potential mechanism for enhanced therapeutic efficacy (Gangjee et al., 2008).
Propriétés
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-14-9-11-15(12-10-14)23-18(26)13-29-22-24-19-16-7-5-6-8-17(16)28-20(19)21(27)25(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDCZKSICRTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

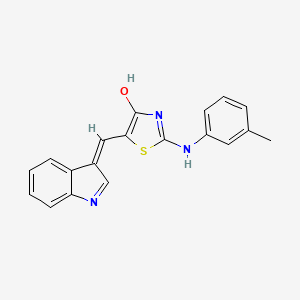


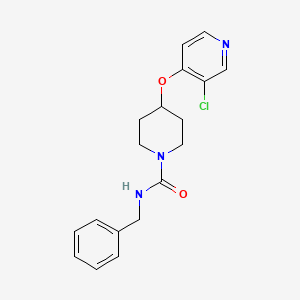
![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)
![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)
![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)
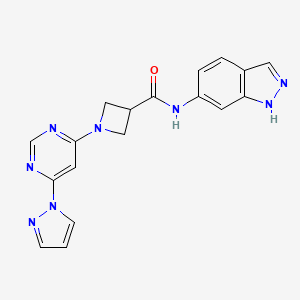
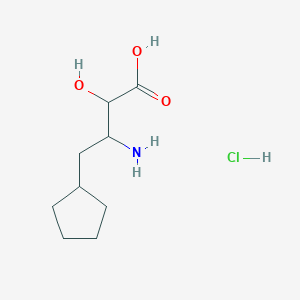
![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)
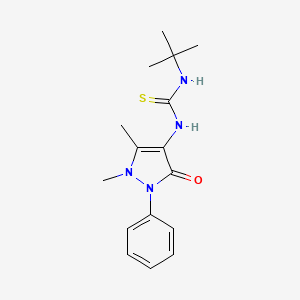
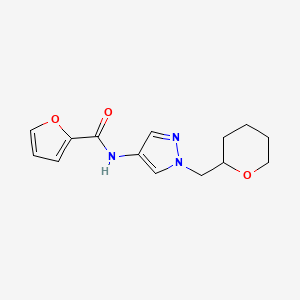

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)